molecular formula C32H41NO3S B14266387 3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one CAS No. 189691-74-5

3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one

Katalognummer: B14266387
CAS-Nummer: 189691-74-5
Molekulargewicht: 519.7 g/mol
InChI-Schlüssel: UBEMNQYWEXPMFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole and chromenone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one typically involves the condensation of 1,3-benzothiazole derivatives with chromenone derivatives under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its chromophore properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Wirkmechanismus

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1,3-Benzothiazol-2-yl)aniline
  • 3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid
  • 3-(1,3-Benzothiazol-2-yl)naphthalen-2-ol

Uniqueness

3-(1,3-Benzothiazol-2-yl)-7-(hexadecyloxy)-2H-chromen-2-one is unique due to its combination of benzothiazole and chromenone structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both fluorescence and biological activity are desired.

Eigenschaften

CAS-Nummer

189691-74-5

Molekularformel

C32H41NO3S

Molekulargewicht

519.7 g/mol

IUPAC-Name

3-(1,3-benzothiazol-2-yl)-7-hexadecoxychromen-2-one

InChI

InChI=1S/C32H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-35-26-21-20-25-23-27(32(34)36-29(25)24-26)31-33-28-18-15-16-19-30(28)37-31/h15-16,18-21,23-24H,2-14,17,22H2,1H3

InChI-Schlüssel

UBEMNQYWEXPMFC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.